1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzyl)piperazine
Overview
Description
1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzyl)piperazine, also known as EMBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMBP belongs to the class of piperazine derivatives and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzyl)piperazine is not fully understood. However, it has been shown to interact with various molecular targets such as G protein-coupled receptors and ion channels. This compound has also been shown to modulate the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in the inflammation process. This compound has also been shown to inhibit the activity of PDE-5, which is involved in the regulation of blood flow. This suggests that this compound may have potential use in the treatment of erectile dysfunction. Additionally, this compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzyl)piperazine in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, which makes it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for research on 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzyl)piperazine. One potential future direction is the development of this compound-based drugs for the treatment of various diseases. Another potential future direction is the investigation of the molecular targets and pathways involved in the mechanism of action of this compound. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound.
Scientific Research Applications
1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzyl)piperazine has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-4-27-22-15-19(8-9-21(22)26-3)17-24-12-10-23(11-13-24)16-18-6-5-7-20(14-18)25-2/h5-9,14-15H,4,10-13,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXRUCNCMDXAGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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